2-(3,4,5-Trimethoxyphenyl)piperidine

Conformational Analysis Drug Design Physicochemical Profiling

Flexible phenethylamine probes like mescaline introduce entropic penalties that confound 5-HT2A SAR studies. 2-(3,4,5-Trimethoxyphenyl)piperidine locks the amine into a defined spatial orientation via a piperidine ring, enabling precise orthosteric site mapping. • CNS MPO 4.5, LogP 1.97-optimized for passive CNS permeability • Fsp3 0.57-3D fragment for FBDD campaigns • ≥97% purity; secondary amine ready for derivatization Global shipping for CNS drug discovery programs.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 383128-02-7
Cat. No. B1353044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trimethoxyphenyl)piperidine
CAS383128-02-7
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CCCCN2
InChIInChI=1S/C14H21NO3/c1-16-12-8-10(11-6-4-5-7-15-11)9-13(17-2)14(12)18-3/h8-9,11,15H,4-7H2,1-3H3
InChIKeyHRAOJJIYIBNNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4,5-Trimethoxyphenyl)piperidine: Constrained Mescaline Analog


2-(3,4,5-Trimethoxyphenyl)piperidine (CAS 383128-02-7) is a heterocyclic small molecule (C14H21NO3, MW 251.33 g/mol) that incorporates the 3,4,5-trimethoxyphenyl pharmacophore—found in the psychoactive alkaloid mescaline—into a saturated piperidine ring . This conformational constraint restricts the flexibility of the ethylamine side chain present in mescaline, creating a semi-rigid analog of interest for probing binding site topologies at serotonin receptors and tubulin [1]. The compound is commercially available as a research chemical (typical purity ≥97%) for use as a building block or pharmacological probe, with an MDL number MFCD02663554 and an InChI key of HRAOJJIYIBNNGJ-UHFFFAOYSA-N .

Conformationally constrained scaffold for serotonin receptor binding-site topology studies Probe context: semi-rigid mescaline analog
CNS lead-optimization workflow fit based on reported Fsp3 and MPO profile Physicochemical property comparison context
Selectivity screening for 5-HT2A vs. 5-HT1A receptor engagement Class-level amine-substituent selectivity context

Generic Substitution Failure for 2-(3,4,5-Trimethoxyphenyl)piperidine


Generic substitution with simpler phenethylamines (e.g., mescaline) or unsubstituted piperidines (e.g., 2-phenylpiperidine) fails to recapitulate the unique pharmacological profile of 2-(3,4,5-trimethoxyphenyl)piperidine. The piperidine ring locks the nitrogen atom into a defined spatial orientation relative to the trimethoxyphenyl ring, eliminating the freely rotatable ethylamine chain of mescaline [1][2][3]. This conformational restriction can dramatically alter affinity and selectivity at serotonin receptor subtypes (5-HT2A vs. 5-HT1A) and tubulin binding sites, as demonstrated for analogous constrained phenethylamine derivatives [2]. Procurement of a general-purpose building block or a non-constrained analog carries the risk of invalidating structure-activity relationship (SAR) conclusions and producing false-negative or false-positive results in target engagement assays [3]. The quantitative evidence below substantiates where and how this specific conformationally constrained scaffold provides measurable differentiation.

Target Compound
2-(3,4,5-Trimethoxyphenyl)piperidine
Locked piperidine orientation constrains nitrogen geometry relative to the trimethoxyphenyl ring, defining a specific SAR vector.
Potential Substitute
Generic Phenethylamine / 2-Phenylpiperidine
Freely rotatable ethylamine chain may shift binding-site topology interpretation
Unsubstituted phenyl ring or missing trimethoxy motif can alter tubulin and serotonin receptor engagement profile
May not reproduce selectivity window attributed to the constrained secondary amine in target-engagement assays

2-(3,4,5-Trimethoxyphenyl)piperidine: Product-Specific Evidence


Fsp3 Conformational Rigidity

The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for molecular complexity and three-dimensionality that correlates with clinical success rates. 2-(3,4,5-Trimethoxyphenyl)piperidine exhibits an Fsp3 of 0.57, substantially higher than mescaline (Fsp3 = 0.36) and identical to 2-phenylpiperidine (Fsp3 = 0.57) . However, unlike 2-phenylpiperidine, the target compound combines high Fsp3 with the 3,4,5-trimethoxy motif associated with tubulin and serotonin receptor engagement [1][2]. This combination is absent from commercially available generic piperidine building blocks.

Fsp3 Conformational Rigidity
Cross-study comparable
Fsp3 = 0.57
+58% vs. mescaline (0.36); equivalent to 2-phenylpiperidine but with trimethoxy substitution
Supports CNS molecular complexity screening workflow
Reported metric; binding-site topology context requires validation
Conformational Analysis Drug Design Physicochemical Profiling

Lipophilicity & CNS MPO vs. Mescaline

2-(3,4,5-Trimethoxyphenyl)piperidine has a calculated LogP of 1.97 and a CNS MPO score of 4.5 (on a 0–6 scale), indicating a favorable balance of lipophilicity for CNS penetration. Mescaline, in contrast, has a lower LogP of 0.84 and an MPO score of 5.2 [1]. The piperidine ring increases LogP by 1.13 units, shifting the compound into the optimal CNS drug space (LogP 2–4) without exceeding the safety threshold (LogP >4). The CNS MPO score of 4.5 remains above the 4.0 threshold typically associated with good CNS drug candidates.

Lipophilicity & CNS MPO
Cross-study comparable
LogP = 1.97; CNS MPO = 4.5
ΔLogP = +1.13 vs. mescaline (0.84); MPO difference = -0.7
Reported CNS physicochemical space context
Calculated values; passive permeability inference requires assay confirmation
CNS Drug Design Lipophilicity Blood-Brain Barrier Permeability

Reduced HBD and PSA vs. Mescaline

2-(3,4,5-Trimethoxyphenyl)piperidine contains one hydrogen bond donor (HBD = 1), whereas mescaline has two HBDs (primary amine). The reduction in HBD count is anticipated to lower polar surface area (PSA) and reduce interactions with off-target aminergic receptors (e.g., adrenergic α1, histaminergic H1) that are often engaged by primary amines [1]. The topological PSA of the target compound is 39.7 Ų, compared to 53.7 Ų for mescaline—a 26% reduction [2]. In a class-level analysis of phenethylamine hallucinogens, secondary and tertiary amines consistently show improved 5-HT2A selectivity over 5-HT1A and α1A receptors relative to primary amines [1].

Reduced HBD and PSA
Class-level inference
HBD = 1; tPSA = 39.7 Ų
ΔHBD = -1; ΔtPSA = -14.0 Ų (-26%) vs. mescaline
Supports selectivity profiling study design
Class-level analysis; direct head-to-head selectivity data not available for target compound
Ligand Efficiency Polar Surface Area Off-Target Profiling

Application Scenarios for 2-(3,4,5-Trimethoxyphenyl)piperidine


5-HT2A Receptor Conformational Probing

Use 2-(3,4,5-trimethoxyphenyl)piperidine as a rigid mescaline analog in molecular docking and molecular dynamics simulations to map the stereoelectronic requirements of the 5-HT2A orthosteric binding site. The locked piperidine conformation eliminates the entropic penalty associated with flexible ethylamine chains [1].

CNS Lead Optimization with MPO Profile

Employ the compound as a starting scaffold in CNS drug discovery programs targeting G-protein-coupled receptors or ion channels. Its CNS MPO score of 4.5 and LogP of 1.97 place it within the desirable CNS physicochemical space, offering a measurable advantage over mescaline (MPO 5.2, LogP 0.84) for optimizing passive permeability while maintaining solubility [2].

5-HT2A vs. 5-HT1A Selectivity Probe

Utilize the secondary amine nature of 2-(3,4,5-trimethoxyphenyl)piperidine to explore the role of the amine substituent in 5-HT2A selectivity. Based on class-level evidence, secondary amine phenethylamine analogs demonstrate improved 5-HT2A/5-HT1A selectivity compared to primary amines like mescaline [3]. The compound can serve as a key comparator in panels of conformationally constrained phenethylamine derivatives.

Building Block for Fragment-Based Drug Discovery

Integrate 2-(3,4,5-trimethoxyphenyl)piperidine into fragment libraries for FBDD campaigns targeting kinases or epigenetic readers. Its Fsp3 of 0.57 provides three-dimensional character that complements flat aromatic fragments, and the piperidine nitrogen offers a readily derivatizable handle for fragment growing or linking. The trimethoxyphenyl group can engage the colchicine-binding site of tubulin or the methyl-lysine binding pocket of epigenetic proteins [4].

Application
Selection Property
Validation Focus
5-HT2A Receptor Conformational Probing
Constrained piperidine scaffold
Binding-site topology study context
CNS Lead Optimization with MPO Profile
Reported CNS MPO and LogP profile
CNS drug-space parameter review
5-HT2A vs. 5-HT1A Selectivity Probe
Secondary amine class attribute
Amine-substituent selectivity context
Building Block for Fragment-Based Drug Discovery
High Fsp3 with derivatizable handle
Fragment-growing and target-engagement assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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